4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one
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Overview
Description
4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one is a chemical compound belonging to the azetidinone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3-diphenylazetidin-2-one with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-diphenylazetidin-2-one: Lacks the acetyl group but shares the core azetidinone structure.
4-Acetyl-1,3-diphenylazetidin-2-one: Similar structure but without the methyl group.
Uniqueness
4-Acetyl-4-methyl-1,3-diphenylazetidin-2-one is unique due to the presence of both acetyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
84197-62-6 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-acetyl-4-methyl-1,3-diphenylazetidin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-13(20)18(2)16(14-9-5-3-6-10-14)17(21)19(18)15-11-7-4-8-12-15/h3-12,16H,1-2H3 |
InChI Key |
QFCSLUSTRFFFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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